Promethazine sulfoxide
Overview
Description
Synthesis Analysis
Promethazine sulfoxide can be synthesized through a horse radish peroxidase-catalyzed reaction of promethazine and hydrogen peroxide, achieving quantitative yield. This enzymatic approach is complemented by direct chemical synthesis methods, providing multiple pathways for obtaining promethazine sulfoxide (Galzigna et al., 1996).
Molecular Structure Analysis
The molecular structure of promethazine sulfoxide has been characterized using various spectrophotometric techniques. These include electron spin resonance (ESR) spectrometry, which has helped identify radical species formed during the enzymatic reaction leading to the formation of promethazine sulfoxide. This analytical approach aids in understanding the molecular transformations promethazine undergoes during sulfoxidation (Galzigna et al., 1996).
Chemical Reactions and Properties
Promethazine sulfoxide exhibits distinct chemical behaviors compared to its parent compound. It inhibits the enzymatic reaction it is formed by, with specific inhibition constants provided for various conditions. Unlike promethazine, the sulfoxide lacks antioxidant effects and does not exhibit photosensitizing action, though it retains the neuroleptic effect of promethazine. These properties are crucial for understanding the chemical reactivity and potential therapeutic implications of promethazine sulfoxide (Galzigna et al., 1996).
Physical Properties Analysis
The physical properties of promethazine sulfoxide, such as solubility, melting point, and stability, have not been detailed explicitly in the provided studies. However, the methodologies employed for its synthesis and analysis, including high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS), suggest that these properties are tailored for effective separation and identification, indicating a degree of stability under analytical conditions (Wen et al., 2023).
Chemical Properties Analysis
The chemical properties of promethazine sulfoxide, including its reactivity with other substances and its behavior under various chemical conditions, reflect its utility in scientific research. The compound's ability to inhibit certain enzymatic reactions, absence of photosensitizing action, and retention of neuroleptic effects are significant for studying its pharmacological potential and biochemical interactions (Galzigna et al., 1996).
Scientific Research Applications
Enzymatic Sulfoxidation Studies
Promethazine sulfoxide has been studied for its enzymatic sulfoxidation properties. In a study by (Galzigna et al., 1996), it was found that promethazine sulfoxide inhibits certain enzymatic reactions and lacks the antioxidant effect of its parent compound, promethazine.
Use in Cerimetry
Promethazine hydrochloride, which is related to promethazine sulfoxide, has been used as an indicator in cerimetry for the titration of various substances. This was explored in a study by (Gowda & Ahmed, 1976).
Chromatographic Quantitation in Urine
Promethazine sulfoxide has been quantified in urine samples using chromatographic methods. (Song & Putcha, 2001) developed a method for this purpose, which is applicable in pharmacokinetic studies.
Kinetic Fluorimetric Determination
The oxidation of promethazine to its sulfoxide form has been used to develop kinetic fluorimetric methods for drug determination, as explored in research by (de la Peña, Gómez-Hens, & Pérez-Bendito, 1993).
Chemical and Enzymatic Oxidations
The chemical and enzymatic oxidation of phenothiazines, including promethazine, has been investigated, with focus on the formation of sulfoxides. This was studied in depth by (Blankert et al., 2005).
Spectrophotometric Determination
Methods for the spectrophotometric determination of promethazine, including its sulfoxide form, have been developed. One such study is by (Basavaiah & Krishnamurthy, 1997), focusing on the quantitative determination in pharmaceutical forms.
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of promethazine and its sulphoxide metabolite have been explored, including their excretion patterns in humans. This area of research is covered by (Taylor, Houston, Shaffer, & Mawer, 1983).
NMDA Receptor Interactions
Promethazine and its derivatives, including sulfoxides, have been studied for their interactions with NMDA receptors, which may have implications for neuropharmacology. (Adolph et al., 2012) investigated this aspect.
Safety And Hazards
Promethazine should not be given to a child younger than 2 years old . Promethazine can cause severe breathing problems or death in a child in very young children . Carefully follow your doctor’s instructions when giving this medicine to a child of any age . Promethazine can cause side effects that may impair your thinking or reactions .
properties
IUPAC Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCLFIFAFHQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997774 | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promethazine sulfoxide | |
CAS RN |
7640-51-9 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7640-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promethazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROMETHAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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